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Abstract
Sphingolipids, once viewed as mere structural components of cellular membranes, are now

recognized as a critical class of bioactive molecules that govern fundamental cellular

processes.[1][2][3] Within this diverse family, the long-chain base sphinganine serves as a key

precursor for the synthesis of all complex sphingolipids.[4] While endogenous sphingolipids

predominantly feature even-chain backbones (e.g., C18), the odd-chain sphinganine, C17
sphinganine (d17:0), has emerged as a molecule of significant interest. Initially relegated to its

use as a synthetic internal standard for mass spectrometry, a growing body of evidence now

points to its own intrinsic bioactivity and its potential as a modulator of critical cell signaling

pathways. This guide provides a comprehensive technical overview of C17 sphinganine,

detailing its metabolism, established bioactive roles, and the state-of-the-art methodologies

required for its accurate quantification and functional characterization.
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The sphingolipid family is characterized by a sphingoid base backbone, an aliphatic amino

alcohol, which is N-acylated to form ceramide—the central hub of sphingolipid metabolism.[1]

[5] From ceramide, a vast array of complex sphingolipids are generated, including

sphingomyelin and glycosphingolipids, which are essential for maintaining the integrity of cell

membranes and mediating cell recognition and signaling.[3]

The de novo synthesis of sphingolipids begins with the condensation of L-serine and an acyl-

CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[6][7] Typically, the

preferred substrate for SPT is the 16-carbon palmitoyl-CoA, leading to the formation of an 18-

carbon (C18) sphinganine backbone. However, SPT exhibits a degree of substrate promiscuity

and can utilize other fatty acyl-CoAs.[8] The utilization of the 15-carbon pentadecanoyl-CoA

results in the synthesis of C17 sphinganine.[9] While less abundant than its even-chain

counterparts, the presence and modulation of odd-chain sphingolipids like C17 sphinganine
can have profound biological consequences.

This guide will explore the dual identity of C17 sphinganine: its established role as an

indispensable analytical tool and its emerging status as a bioactive effector molecule in its own

right.

Biosynthesis and Metabolism of C17 Sphinganine
The synthesis of C17 sphinganine is a direct branch of the canonical de novo sphingolipid

pathway, distinguished only by the initial substrate utilized by SPT. A constant supply of

sphingolipids is crucial for cellular viability, and disruption of this pathway is linked to numerous

diseases.[10][11]

The De Novo Pathway:

Condensation: The process is initiated in the endoplasmic reticulum (ER) where serine

palmitoyltransferase (SPT) catalyzes the condensation of L-serine with a fatty acyl-CoA.[6]

[12] For C17 sphinganine, this is pentadecanoyl-CoA (C15:0-CoA). This reaction is the rate-

limiting step for all sphingolipid synthesis.[11]

Reduction: The product, 3-ketosphinganine (in this case, 3-keto-C17-sphinganine), is rapidly

reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form C17
sphinganine (dihydrosphingosine).
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Acylation: C17 sphinganine is then acylated by one of six ceramide synthase (CerS)

enzymes to form C17-dihydroceramide.

Desaturation: A desaturase enzyme (DEGS1) introduces a double bond into the

dihydroceramide backbone, converting it to C17-ceramide.

Complex Sphingolipid Formation: From here, C17-ceramide can be further metabolized to

form C17-sphingomyelin, C17-glucosylceramide, and other complex sphingolipids.

Accumulation of precursor molecules like sphinganine can be toxic to cells, highlighting the

importance of tight regulation within this pathway.[10][13]
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Fig 1. De Novo Biosynthesis of C17 Sphinganine.

Bioactive Roles and Mechanisms of Action
While often considered merely a precursor, free sphinganine is a bioactive molecule implicated

in critical cellular decisions, including apoptosis and autophagy.[2][14] The accumulation of

sphinganine, which can be induced by inhibitors of ceramide synthase like the mycotoxin

Fumonisin B1, is linked to cytotoxicity.[13][15]

3.1. Induction of Autophagy
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Recent studies have demonstrated that precursors in the de novo sphingolipid pathway,

including sphinganine, can induce autophagy, a cellular recycling process that is critical for

homeostasis but can also lead to cell death.[16][17] The accumulation of sphinganine and its

phosphorylated form, sphinganine-1-phosphate (Sa1P), appears to be a key trigger for this

process.[16] While the precise mechanisms are still under investigation, evidence suggests that

sphinganine accumulation can modulate key regulators of autophagy.

Mechanism Insight: Sphingolipids like ceramide and sphingosine are known to influence the

mTORC1 signaling pathway, a master regulator of autophagy.[14] Ceramide can suppress Akt

activation, which in turn relieves the inhibitory effect of mTORC1 on the autophagic machinery.

[14] It is plausible that C17 sphinganine, upon its conversion to C17-dihydroceramide and

C17-ceramide, could engage similar pathways to promote an autophagic response.
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Fig 3. Analytical Workflow for Sphinganine Quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases -
PMC [pmc.ncbi.nlm.nih.gov]

2. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

3. Sphingolipid - Wikipedia [en.wikipedia.org]

4. lipotype.com [lipotype.com]

5. researchgate.net [researchgate.net]

6. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

7. Specialized acyl carrier protein used by serine palmitoyltransferase to synthesize
sphingolipids in Rhodobacteria - PMC [pmc.ncbi.nlm.nih.gov]

8. Structural insights into the substrate recognition of serine palmitoyltransferase from
Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

9. pnas.org [pnas.org]

10. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its
disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

11. De Novo Sphingolipid Biosynthesis Is Required for Adipocyte Survival and Metabolic
Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and
Liquid Chromatography-Mass Spectrometry [frontiersin.org]

13. Fumonisin toxicity and sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC
[pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces
autophagy in cancer cells - Molecular BioSystems (RSC Publishing)
DOI:10.1039/C5MB00852B [pubs.rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b150517?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2674734/
https://en.wikipedia.org/wiki/Sphingolipid
https://www.lipotype.com/lipidomics-services/sphingolipid-analysis/sphingoid-bases/sphinganine/
https://www.researchgate.net/publication/23218566_Roles_of_Bioactive_Sphingolipids_in_Cancer_Biology_and_Therapeutics
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9386255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9386255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196870/
https://www.pnas.org/doi/10.1073/pnas.2002391117
https://pubmed.ncbi.nlm.nih.gov/11709083/
https://pubmed.ncbi.nlm.nih.gov/11709083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5339773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5339773/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00210/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00210/full
https://pubmed.ncbi.nlm.nih.gov/8850625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3520539/
https://www.mdpi.com/2309-608X/6/4/312
https://pubs.rsc.org/en/content/articlehtml/2016/mb/c5mb00852b
https://pubs.rsc.org/en/content/articlehtml/2016/mb/c5mb00852b
https://pubs.rsc.org/en/content/articlehtml/2016/mb/c5mb00852b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to C17 Sphinganine as a
Bioactive Sphingolipid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150517#c17-sphinganine-as-a-bioactive-
sphingolipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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